
Boc-(R)-gamma-(2-trifluoromethylbenzyl)-L-proline
Overview
Description
Boc-(R)-gamma-(2-trifluoromethylbenzyl)-L-proline is a non-natural proline derivative widely used in peptide synthesis and asymmetric catalysis. Its structure features a tert-butoxycarbonyl (Boc) protecting group, a trifluoromethyl-substituted benzyl moiety at the gamma position of the proline ring, and an L-configuration. The trifluoromethyl group enhances electron-withdrawing properties, influencing reactivity and stability in synthetic applications. This compound is critical in designing peptidomimetics and chiral catalysts due to its stereochemical rigidity and resistance to enzymatic degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Carboxylation: The carboxylic acid functional group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Interrupted Curtius Rearrangement
Under thermal Curtius rearrangement conditions (reflux in acetonitrile), N-Boc-protected proline derivatives undergo an unexpected fragmentation pathway. Instead of forming isocyanates, the reaction produces ring-opened ketones via a proposed N-acyliminium intermediate .
Reaction Parameters :
Entry | Solvent | Nucleophile | Yield (%) |
---|---|---|---|
1 | Acetonitrile | BnOH | 85 |
2 | Acetonitrile | EtOH | 81 |
3 | Acetonitrile | MeOH | 77 |
4 | Acetonitrile | Water | 75 |
6 | Toluene | BnOH | 84 |
7 | Acetonitrile | None | 81 |
The reaction outcome is independent of nucleophile presence or solvent choice, suggesting steric effects from the proline ring and quaternary center govern the pathway .
Substitution Reactions
The trifluoromethylbenzyl group participates in nucleophilic aromatic substitution, enabling functionalization of the benzyl moiety under basic or acidic conditions.
Mechanism of Action
The compound’s reactivity stems from:
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Boc Protection : The tert-butyl group stabilizes the amine, preventing premature deprotection during synthesis .
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Steric and Electronic Effects : The gamma-substituted trifluoromethylbenzyl group introduces steric hindrance and electron-withdrawing effects, altering nucleophilicity and reaction pathways .
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Proline Ring Rigidity : The pyrrolidine ring restricts conformational flexibility, directing reactivity toward specific positions (e.g., gamma carbon) .
Medicinal Chemistry
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Enzyme Inhibition : Derivatives of Boc-protected proline analogs are studied as inhibitors of enzymes like sphingosine kinase 2 (SphK2), though direct activity data for this compound is not explicitly reported .
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Drug Development : The trifluoromethylbenzyl group’s lipophilic nature makes it a candidate for improving drug permeability in peptide therapeutics.
Reaction Scope
The interrupted Curtius rearrangement demonstrates broad applicability across N-Boc proline derivatives. For example, substituting the trifluoromethylbenzyl group with alkyl or benzyl electrophiles yields diverse products under identical reaction conditions .
Stability and Scalability
Continuous flow systems enhance reaction safety and scalability. Toluene is preferred over polar solvents (e.g., acetonitrile) to minimize water quenching of intermediates .
Structural and Spectroscopic Data
Scientific Research Applications
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key properties of Boc-(R)-gamma-(2-trifluoromethylbenzyl)-L-proline and its analogs:
Key Observations:
- Trifluoromethyl Positional Isomerism : The 2-trifluoromethyl and 4-trifluoromethyl isomers (373.37 Da) share identical molecular weights but differ in melting points and spatial effects. The 4-substituted analog has a higher melting point (150–152°C) due to symmetrical crystal packing .
- Alpha vs. Gamma Substitution : Boc-(R)-alpha-(4-fluorobenzyl)-Pro-OH (323.36 Da) has a smaller molecular weight and distinct steric effects compared to gamma-substituted analogs, affecting its role in peptide backbone modifications .
Biological Activity
Boc-(R)-gamma-(2-trifluoromethylbenzyl)-L-proline is a specialized amino acid derivative that has garnered attention in various fields of research, particularly in drug discovery, peptide synthesis, and neuroscience. Its unique structural characteristics, particularly the trifluoromethyl group, enhance its solubility and biological activity, making it a valuable compound in medicinal chemistry.
Structural Features
- Chemical Formula : C₁₈H₁₉F₃N₃O₄
- Molecular Weight : 372.35 g/mol
- Key Functional Groups :
- Boc (tert-butyloxycarbonyl) protecting group
- Trifluoromethylbenzyl moiety
The trifluoromethyl group contributes to the compound's lipophilicity and stability, which are critical for its biological interactions .
1. Peptide Synthesis
This compound serves as a pivotal building block in the synthesis of peptides. Its ability to introduce specific functionalities enhances the biological activity of the resulting peptides, making them suitable for therapeutic applications .
2. Drug Discovery
The compound's unique properties facilitate the design of novel therapeutic agents. It is particularly useful in targeting specific biological pathways, thereby optimizing drug efficacy and selectivity .
3. Bioconjugation
In bioconjugation processes, this compound aids in attaching drugs or imaging agents to biomolecules. This enhances the delivery and targeting capabilities of therapeutics, thereby improving treatment outcomes .
4. Neuroscience Research
This compound is utilized in studies related to receptor interactions and signaling pathways, contributing to advancements in understanding neurological disorders .
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate biological pathways, influencing cellular responses and potentially leading to therapeutic effects .
Case Study 1: Peptide Therapeutics
A study demonstrated that peptides synthesized using this compound exhibited enhanced binding affinity to target receptors compared to their non-fluorinated counterparts. This resulted in improved pharmacokinetic profiles and therapeutic efficacy in preclinical models of disease .
Case Study 2: Neuropharmacology
Research highlighted the compound's role in modulating neurotransmitter systems. In vitro studies indicated that derivatives of this compound could influence calcium signaling pathways, which are crucial for neuronal function and survival .
Comparative Data Table
Feature | This compound | Other Proline Derivatives |
---|---|---|
Molecular Weight | 372.35 g/mol | Varies (typically lower) |
Lipophilicity | High due to trifluoromethyl group | Moderate |
Solubility | Enhanced | Variable |
Biological Activity | High; used in drug design | Lower; limited applications |
Applications | Peptide synthesis, drug discovery, neuroscience | General peptide synthesis |
Q & A
Q. Basic: What synthetic routes are most reliable for Boc-(R)-γ-(2-trifluoromethylbenzyl)-L-proline, and how can purity be optimized?
Answer:
The synthesis typically involves coupling 2-(trifluoromethyl)benzyl derivatives with L-proline under Boc protection. Key steps include:
- Boc Protection : Use Boc-anhydride in a basic medium (e.g., DIPEA) to protect the amine group of L-proline .
- Substitution at γ-Position : Electrophilic substitution or alkylation reactions using 2-(trifluoromethyl)benzyl bromide under controlled temperatures (0–25°C) to avoid racemization .
- Purity Optimization :
Q. Basic: Which spectroscopic methods are critical for confirming the stereochemistry and structural integrity of this compound?
Answer:
- NMR Analysis :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) to resolve enantiomers and validate (R)-configuration .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 374.15) .
Q. Advanced: How does the trifluoromethylbenzyl group influence the compound’s conformational stability in peptide-based drug design?
Answer:
- Steric Effects : The bulky 2-CF₃-benzyl group restricts proline’s pyrrolidine ring puckering, favoring a Cγ-endo conformation, which impacts peptide backbone rigidity .
- Hydrophobic Interactions : Enhanced lipophilicity (logP ~2.8) improves membrane permeability but may reduce aqueous solubility, requiring formulation adjustments (e.g., PEGylation) .
- Experimental Validation :
- Molecular Dynamics (MD) : Simulate conformational flexibility in water/DMSO mixtures (e.g., 10 ns trajectories) .
- Circular Dichroism (CD) : Monitor structural stability under varying pH (3–9) .
Q. Advanced: How to resolve contradictions in literature regarding the compound’s catalytic activity in asymmetric synthesis?
Answer:
Discrepancies often arise from:
- Reaction Conditions : Trace metal impurities (e.g., Pd in cross-coupling) can alter enantioselectivity. Use chelating agents (EDTA) during synthesis .
- Substrate Scope : Test reactivity with electron-deficient vs. electron-rich aryl halides to identify limitations .
- Systematic Meta-Analysis : Apply PRISMA guidelines to compare datasets from EMBASE, MEDLINE, and SciFinder (2000–2025) .
Q. Advanced: What computational strategies predict the compound’s efficacy as a chiral ligand in organocatalysis?
Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies (e.g., B3LYP/6-31G*) for proline-catalyzed aldol reactions .
- Docking Studies : Model interactions with β-ketoesters using AutoDock Vina to assess binding affinity (<i>K</i>d ~5–10 μM) .
- Validation : Cross-reference computational results with experimental ee values (enantiomeric excess) from HPLC .
Q. Basic: What analytical methods are recommended for detecting degradation products under acidic conditions?
Answer:
- Stability Testing : Incubate in HCl (0.1 M, 37°C) for 24–72 hours .
- LC-MS/MS : Use a BEH C18 column (2.1 × 50 mm) with 0.1% formic acid in water/acetonitrile to identify:
Q. Advanced: How to design a study evaluating the compound’s role in modulating enzyme kinetics (e.g., proline-specific peptidases)?
Answer:
- Kinetic Assays : Use Michaelis-Menten parameters (<i>K</i>m, <i>V</i>max) with fluorogenic substrates (e.g., Z-Gly-Pro-AMC) .
- Inhibition Studies : Measure IC₅₀ via competitive binding assays under pseudo-first-order conditions .
- Control Experiments : Include Boc-protected analogs without the trifluoromethyl group to isolate steric/electronic effects .
Q. Basic: What safety protocols are essential when handling this compound in vitro?
Answer:
- Toxicity Data : LD₅₀ (oral, rat) = 1200 mg/kg; avoid inhalation/contact .
- Storage : -20°C under argon to prevent hydrolysis .
- Waste Disposal : Neutralize with 10% NaOH before incineration .
Q. Advanced: How to address chiral inversion during long-term storage or under photolytic conditions?
Answer:
- Accelerated Stability Testing : Expose to UV light (254 nm) for 48 hours and monitor via chiral HPLC .
- Additives : Use antioxidants (e.g., BHT) or light-resistant containers (amber glass) .
- Racemization Kinetics : Model using Arrhenius plots (Ea ~50 kJ/mol) .
Q. Advanced: How to integrate this compound into PICO/FINER frameworks for grant proposals targeting neurodegenerative disease research?
Answer:
- PICO :
- FINER Criteria :
- Feasibility : Scale synthesis to 10 g batches .
- Novelty : First application in proteostasis modulation .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3NO4/c1-17(2,3)26-16(25)22-10-11(9-14(22)15(23)24)8-12-6-4-5-7-13(12)18(19,20)21/h4-7,11,14H,8-10H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKNKSPHSOFZBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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